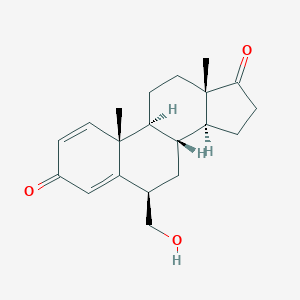

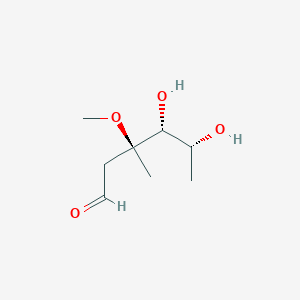

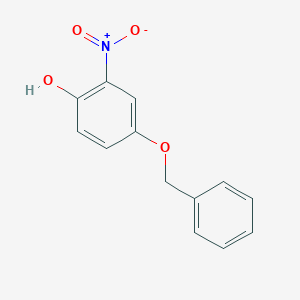

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione is a biochemical used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds involves the use of hyodeoxycholic acid. The crude mixture is chromatographed to yield the product .Molecular Structure Analysis

The molecular formula of 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione is C20H26O3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione include a molecular formula of C20H26O3, an average mass of 314.419 Da, and a monoisotopic mass of 314.188202 Da .Aplicaciones Científicas De Investigación

Microbial Transformation and Cytotoxicity

- A study on the structural transformation of the anticancer drug exemestane by various fungi yielded metabolites, including 6α-hydroxymethylandrosta-1,4-diene-3,17-dione. These transformed products were evaluated for their cytotoxicity against the breast cancer cell line MCF-7, highlighting the potential application in cancer research (Baydoun et al., 2016).

Steroid Metabolism

- The metabolism of androst-4-en-3,17-dione by the fungus Neurospora crassa resulted in several metabolites, including androsta-4,6-diene-3,17-dione, indicating microbial capabilities in steroid transformation and potential applications in steroid chemistry research (Faramarzi et al., 2008).

Enzymatic Inhibition and Metabolite Analysis

- Research on 4-hydroxyandrostenedione and 4-hydroxytestosterone metabolism revealed various metabolic products, including androsta-4,6-diene-3,17-dione, showcasing the detailed study of steroid metabolism and its implications for understanding enzyme inhibition mechanisms (Kohler et al., 2007).

Novel Chemical Transformations

- The conversion of 12α-hydroxyandrosta-1,4-diene-3,17-dione into derivatives showcasing novel chemical reactions, such as C9-C10 cleavage, illustrates advanced research in organic chemistry and steroid modification (Bourke et al., 1998).

Aromatase Inhibition

- Studies on the time-dependent inactivation of aromatase by 6-alkylandrosta-1,4-diene-3,17-diones, exploring the effects of length and configuration of the 6-alkyl group, contribute to the understanding of enzyme inhibition and potential therapeutic applications (Numazawa et al., 1996).

Propiedades

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,10,12,14-16,21H,3-4,6,8-9,11H2,1-2H3/t12-,14-,15-,16-,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXJNUBSBFUTRP-JKNDIDBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)C=C[C@]34C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474290 |

Source

|

| Record name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6beta-Hydroxymethylandrosta-1,4-diene-3,17-dione | |

CAS RN |

121021-51-0 |

Source

|

| Record name | (6R,8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)

![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)